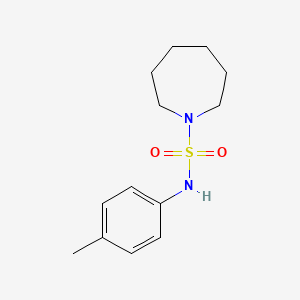

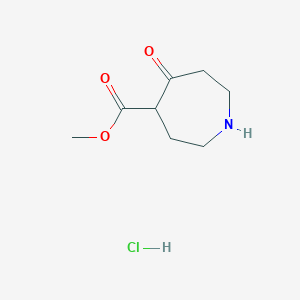

![molecular formula C18H15FN6O2 B2537871 1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892770-82-0](/img/structure/B2537871.png)

1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles, which are structurally related to the compound of interest, has been achieved through a general and efficient method. This process involves the use of ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines to produce the desired triazoles in good to excellent yields. The synthesis is characterized by a one-pot process that includes formimidamide formation followed by a thermal monocyclic rearrangement. Additionally, the benzoyl protecting group can be removed by sulfuric acid promoted deprotection, which is a crucial step in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazoles has been confirmed through spectroscopic methods such as FT-IR and 1H NMR. These techniques are essential for verifying the successful synthesis of the compounds and for ensuring the correct substitution patterns on the oxadiazole ring. The presence of the 2-ethoxyphenyl group is a key feature in the molecular structure, which is also relevant to the compound .

Chemical Reactions Analysis

The synthesis of oxadiazoles often involves the condensation of appropriate precursors, as seen in the formation of 3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines. This reaction typically results in the formation of polyheterocycles, which are compounds containing multiple heterocyclic rings. The chemical reactions leading to these structures are crucial for the development of compounds with potential antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their molecular structure. The introduction of different substituents, such as the 2-ethoxyphenyl group, can significantly influence these properties. The high yields reported for the synthesis of related compounds (98.4% and 96%) indicate that the reactions are efficient and likely produce pure compounds with consistent physical and chemical characteristics. The catalytic hydrogenation step mentioned for the reduction of the nitro group to amide in oxadiazoles is an important reaction that can affect the compound's properties .

Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds featuring the triazole and oxadiazole moieties, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438. Additionally, Yakantham et al. (2019) reported the synthesis of oxadiazole derivatives with demonstrated good to moderate anticancer activity against various human cancer cell lines, underlining their potential utility in anticancer drug development Yakantham, T., Sreenivasulu, R., & Raju, R. (2019). Russian Journal of General Chemistry, 89, 1485-1490.

Photochemical Applications

The photochemical behavior of oxadiazoles has been explored in studies like Buscemi et al. (1996), where the photochemistry of some 1,2,4-oxadiazoles was investigated, leading to the formation of triazoles, indazoles, and benzimidazoles upon exposure to nitrogen nucleophiles. This research highlights the potential of such compounds in photoinduced molecular rearrangements and the synthesis of novel heterocyclic compounds Buscemi, S., Vivona, N., & Caronna, T. (1996). Journal of Organic Chemistry, 61, 8397-8401.

Fluorescence Sensing

Oxadiazole and triazole-containing compounds also show promise in the development of fluorescence sensors. For example, Cao et al. (2015) synthesized fluorescent conjugated polytriazoles incorporating oxadiazole moieties, which displayed strong emission and good selectivity for silver ions (Ag+), demonstrating their potential as fluorescence sensors for metal ion detection Cao, S., Pei, Z., Xu, Y., Zhang, R., & Pei, Y. (2015). RSC Advances, 5, 45888-45896.

properties

IUPAC Name |

3-(2-ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2/c1-2-26-14-10-6-5-9-13(14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-7-3-4-8-12(11)19/h3-10H,2,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNMFHHLTMXRPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

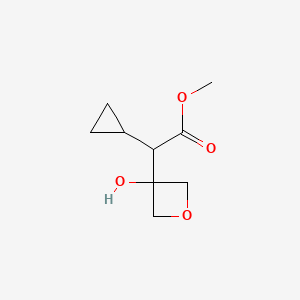

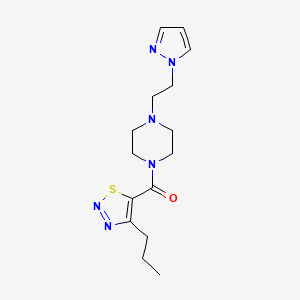

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)

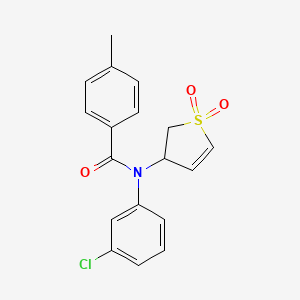

![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)

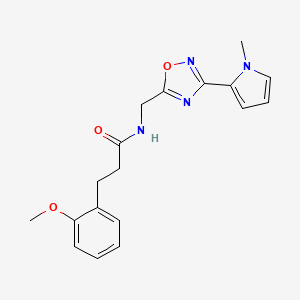

![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)

![(4S)-3-propionyl-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2537807.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

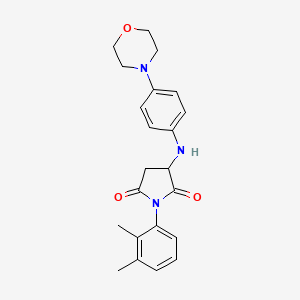

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)